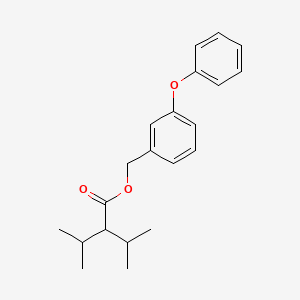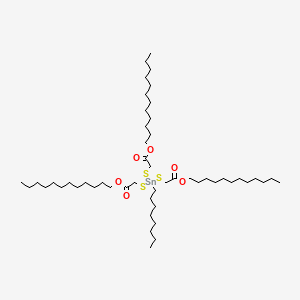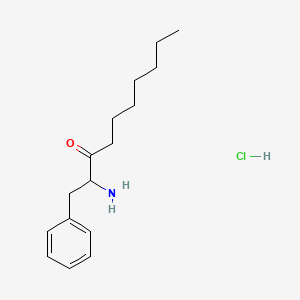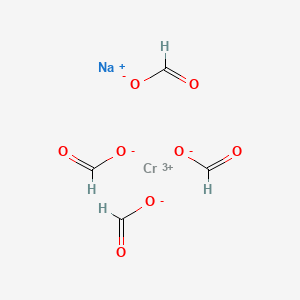
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are structurally similar to benzene and pyridine, with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and a propyl group at position 5. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under basic conditions to introduce the amino group at position 4. The propyl group can be introduced through alkylation reactions using propyl halides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Alkylation and Acylation Reactions: The amino group can also participate in alkylation and acylation reactions to form N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Alkylating Agents: Such as alkyl halides for alkylation reactions.
Acylating Agents: Such as acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 4-amino-6-aminopyrimidine derivatives, while oxidation of the amino group can yield nitro derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The specific pathways involved can vary depending on the compound’s structure and the biological context.
Comparación Con Compuestos Similares
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the propyl group at position 5.
4-Amino-6-chloro-2-methylpyrimidine: Similar structure but lacks the propyl group at position 5.
4-Amino-6-chloro-2,5-dimethylpyrimidine: Similar structure but has a methyl group instead of a propyl group at position 5.
The presence of the propyl group in Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can confer unique chemical and physical properties, such as increased lipophilicity, which may affect its reactivity and biological activity.
Propiedades
Número CAS |
102207-72-7 |
|---|---|
Fórmula molecular |
C8H12ClN3 |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-5-propylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3-4H2,1-2H3,(H2,10,11,12) |
Clave InChI |
SXQMJEPZOPQUMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(N=C1Cl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
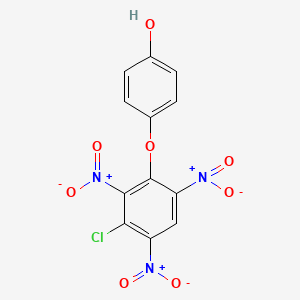

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
